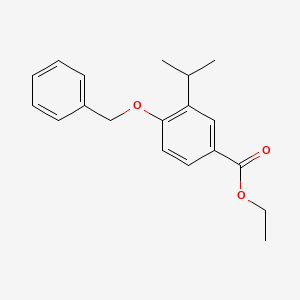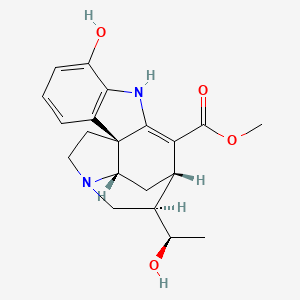
19-Epi-scholaricine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19-Epi-scholaricine typically involves the extraction of alkaloids from the leaves of Alstonia scholaris. The leaves are collected and dried, followed by extraction using solvents like methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The leaves are harvested in bulk, dried, and then processed using industrial-scale solvent extraction methods. The crude extract is purified using high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
19-Epi-scholaricine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
19-Epi-scholaricine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of indole alkaloids and their chemical properties.
Biology: It has been studied for its effects on cellular processes, including its role in modulating oxidative stress and inflammation.
Medicine: this compound has shown potential in the treatment of respiratory disorders, fibrosis, and inflammation.
Mécanisme D'action
19-Epi-scholaricine exerts its effects primarily through the modulation of oxidative stress and inflammation. It downregulates the expression of collagen fibrosis and increases the activity of superoxide dismutase (SOD), an enzyme that helps in the detoxification of reactive oxygen species. This mechanism is crucial in reducing oxidative damage and inflammation in various tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Scholaricine: Another indole alkaloid from Alstonia scholaris with similar bioactive properties.
Vallesamine: An indole alkaloid with antiviral and anti-inflammatory activities.
Picrinine: Known for its anti-inflammatory and analgesic properties.
Uniqueness
19-Epi-scholaricine is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its analogs. Its ability to modulate oxidative stress and inflammation makes it particularly valuable in the treatment of respiratory and fibrotic disorders .
Propriétés
Formule moléculaire |
C20H24N2O4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1R)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11+,12-,15+,20-/m1/s1 |
Clé InChI |
GNCUCBQZLQLSOF-XKEDNIFDSA-N |
SMILES isomérique |
C[C@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |
SMILES canonique |
CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



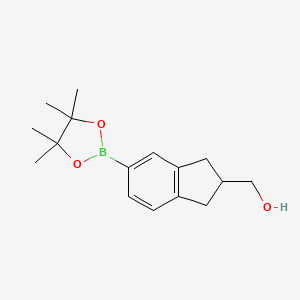
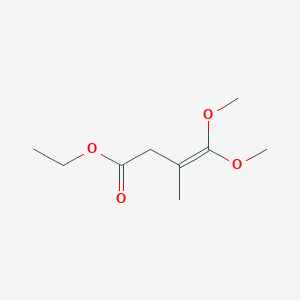

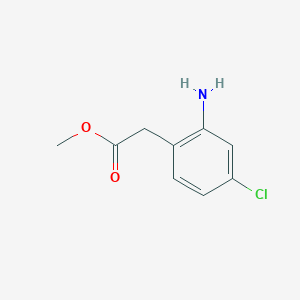
![Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate](/img/structure/B14021898.png)

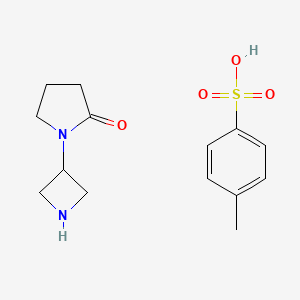
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
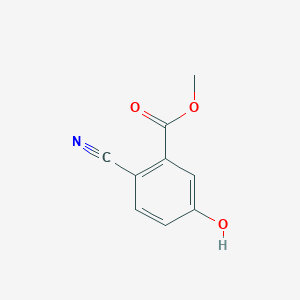
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
